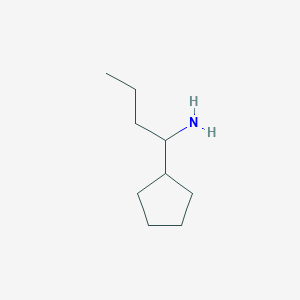

1-Cyclopentyl-butylamine

Description

Contextualization within Amine Chemistry Research

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), characterized by a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity. rawsource.com They are broadly classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N), based on the number of organic substituents attached to the nitrogen. rawsource.com This functional group is a cornerstone in the synthesis of a vast array of chemical products, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.com More than 80% of the top-selling drugs in 2018 contained amine functionalities, highlighting their importance in medicinal chemistry. mdpi.com

The synthesis of amines is a well-established area of organic chemistry, with methods such as the reductive amination of carbonyl compounds, alkylation of ammonia, Gabriel synthesis, and Hofmann rearrangement being classical approaches. rawsource.com Modern research continues to seek more efficient and sustainable synthetic routes, including the use of biocatalysts and the transformation of biomass-derived molecules into valuable amines. rawsource.commdpi.com 1-Cyclopentyl-butylamine, as a primary amine, falls within this broad and active area of research, serving as a versatile intermediate for constructing more intricate molecular architectures. numberanalytics.com

Overview of Structural Motifs and Research Potential

The molecular structure of this compound, featuring a five-membered cyclopentane (B165970) ring and a four-carbon butyl chain attached to the same carbon atom alpha to the amino group, is of significant academic interest. This combination of a cyclic and a linear alkyl group on a single chiral center creates a unique three-dimensional profile. The cyclopentyl group imparts specific steric and conformational properties. fiveable.me Compared to acyclic analogues, the presence of the ring reduces conformational flexibility and introduces steric bulk, which can influence the selectivity and outcome of chemical reactions. fiveable.me

The steric effects of the cyclopentyl group can be significant, potentially hindering reactions that require planar transition states. Furthermore, studies on related molecules have shown that cycloalkyl groups can influence the electronic properties and binding affinities of a molecule to biological targets or metal centers. rsc.org The interplay between the flexible butyl chain and the more rigid cyclopentyl ring offers a unique scaffold for designing molecules with specific spatial arrangements, which is a key aspect of developing new catalysts, ligands for coordination chemistry, and pharmacologically active agents. fiveable.mersc.org The research potential lies in systematically exploring how this distinct structural motif influences reactivity, molecular recognition, and biological activity.

Scope of Current Academic Investigations

Current academic research on this compound and its derivatives spans several areas of synthetic and applied chemistry. A primary focus is its use as a building block for creating more complex and functionally diverse molecules. Chiral alkyl amines, in general, are highly valuable as intermediates in the synthesis of bioactive compounds. nih.govresearchgate.net The development of catalytic and enantioselective methods to produce such amines is a major research thrust. nih.govacs.org

One area of investigation involves using this compound as a nucleophile in the synthesis of other functional groups. For example, it can be reacted to form unsymmetrical urea (B33335) derivatives. mdpi.com These urea scaffolds are integral to a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators, making their synthesis a significant goal in medicinal chemistry. mdpi.com

In the field of catalysis and coordination chemistry, amines are widely used as ligands for transition metals. The specific steric and electronic properties of this compound make it an interesting candidate for a ligand. Studies on similar bulky alkyl-substituted ligands have shown that the choice of the alkyl group, such as a cyclopentyl group, can significantly impact the catalytic activity of a metal complex, for instance, in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgrsc.org The amine can coordinate with metal ions to form complexes that may have applications in catalysis or materials science. rsc.orgscirp.org The N-H group also allows for the potential of hydrogen bonding, which can be a crucial design element in supramolecular chemistry and functional materials. mdpi.com

Furthermore, the functionalization of the amine itself or the hydrocarbon backbone is another avenue of research. The catalytic enantioselective functionalization of the C-H bonds in alkyl amines is an advanced synthetic strategy to create chiral amines, which are important precursors for pharmaceuticals. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table provides key computed physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-cyclopentylbutan-1-amine |

| CAS Number | 1179866-56-8 |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.25 g/mol |

| SMILES | CCCC(C1CCCC1)N |

| InChI Key | FIFGMKPLENXJCW-UHFFFAOYSA-N |

Data sourced from PubChem.

Table 2: Examples of Investigated Derivatives and Their Research Context This table summarizes some of the derivative types that can be synthesized from or are related to this compound and their relevance in academic research.

| Derivative Class | Synthetic Approach | Research Significance |

| Unsymmetrical Ureas | Reaction with isocyanates or coupling with amides. mdpi.com | Prevalent motifs in enzyme inhibitors, antiviral agents, and receptor modulators for medicinal chemistry. mdpi.com |

| Metal Complexes | Coordination of the amine to a transition metal center. rsc.orgscirp.org | Development of new catalysts for organic synthesis (e.g., cross-coupling) and functional materials. rsc.orgrsc.org |

| Chiral Amines | Asymmetric synthesis or resolution. nih.govresearchgate.net | High-value building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFGMKPLENXJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The reactivity of 1-Cyclopentyl-butylamine is dictated by the presence of the secondary amine functional group and the adjacent cyclopentyl and butyl substituents. Its reaction mechanisms are a subject of interest in various chemical transformations, from electrochemical processes to biological transformations.

Electrochemical Reaction Pathways (e.g., Anodic Oxidation, Amine Coupling)

The electrochemical behavior of secondary amines like this compound is characterized by oxidation processes at the anode. Anodic oxidation typically involves the removal of an electron from the nitrogen atom to form a radical cation. This intermediate can then undergo several reaction pathways, including deprotonation, C-N bond cleavage, or coupling with other species.

In amine coupling reactions, these electrochemically generated radical intermediates can dimerize or react with other amine molecules. For instance, nickel-catalyzed photoredox reactions have demonstrated the use of alkylamines as bifunctional additives, acting as both a base and a ligand for C-O and C-N bond-forming cross-coupling reactions. nih.govacs.org While specific studies on this compound are not prevalent, the general mechanism for secondary amines involves the formation of a nitrogen-centered radical that can participate in coupling processes. The efficiency of these transformations relies on a precise balance of ligands, solvents, and bases. nih.gov

Interactive Table: Key Factors in Electrochemical Amine Reactions

| Factor | Role in Reaction Mechanism | Potential Outcome |

|---|---|---|

| Electrode Material | Influences overpotential and surface interactions. | Affects reaction rate and product selectivity. |

| Solvent/Electrolyte | Stabilizes intermediates and provides conductivity. | Can alter reaction pathways (e.g., favor deprotonation vs. coupling). |

| Applied Potential | Provides the driving force for electron transfer. | Controls the initiation and rate of oxidation. |

| Amine Structure | Steric and electronic properties of substituents. | Influences the stability of the radical cation and subsequent reaction steps. |

Metal-Catalyzed Reaction Cycles (e.g., Hydroamination, Cycloadditions)

Metal-catalyzed reactions offer efficient routes for the functionalization of amines. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a key atom-economical reaction. wikipedia.org For a secondary amine like this compound, this process would involve its addition to an alkene or alkyne.

The catalytic cycle for metal-catalyzed hydroamination typically involves several key steps:

Catalyst Activation: The amine substrate reacts with a metal pre-catalyst to form a metal-amido complex.

Substrate Coordination: The unsaturated molecule (alkene/alkyne) coordinates to the metal center.

Migratory Insertion: The N-H bond adds across the multiple bond, often via insertion of the alkene into the metal-nitrogen bond.

Product Release: The product amine is released, regenerating the active catalyst.

Late transition metals like palladium are often used. For example, the intermolecular hydroamination of vinylarenes with alkylamines has been shown to proceed with a catalyst system combining Pd(O2CCF3)4, DPPF, and TfOH. nih.gov The mechanism is thought to involve an η³-arylethyl palladium complex. nih.gov Early transition metals (Group 4) and lanthanides are also effective, often operating through a metal-imido intermediate which undergoes a [2+2] cycloaddition with the alkyne, followed by protonolysis. libretexts.orgacs.org

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, can also involve amines. wikipedia.org While direct participation of this compound in the core cycloaddition is less common, metal-catalyzed processes can facilitate the formation of complex heterocyclic scaffolds from amine-containing substrates. nih.gov

Interactive Table: Catalysts in Secondary Amine Hydroamination

| Catalyst Type | Metal Example | Key Mechanistic Feature | Typical Substrate |

|---|---|---|---|

| Late Transition Metals | Palladium (Pd) | Formation of η³-arylethyl complexes. nih.gov | Vinylarenes nih.gov |

| Early Transition Metals | Titanium (Ti) | [2+2] cycloaddition via metal-imido intermediate. libretexts.orgacs.org | Alkynes, Alkenes |

| Lanthanides | Lanthanum (La), Samarium (Sm) | Alkene insertion into a Lanthanide-Amide bond. libretexts.org | Alkenes, Dienes |

| Alkali Metals | Lithium (Li) | Base-catalyzed addition. wikipedia.org | Dienes wikipedia.org |

Enzymatic Hydrolysis and Aminolysis Mechanisms

Enzymes, particularly hydrolases like lipases and proteases, can catalyze reactions involving amines under mild conditions. While enzymatic hydrolysis typically refers to the cleavage of bonds (like esters or amides) by water, these enzymes can also use amines as nucleophiles in a process called aminolysis.

Aminolysis involves the reaction of an amine with an activated carbonyl compound, such as an ester, to form an amide. The general mechanism for lipase-catalyzed aminolysis is as follows:

Acyl-Enzyme Formation: The ester substrate reacts with the enzyme's active site (e.g., a serine residue) to form a covalent acyl-enzyme intermediate, releasing the alcohol portion of the ester.

Nucleophilic Attack: this compound acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Amide Formation: A tetrahedral intermediate is formed, which then collapses to release the newly formed amide product and regenerate the free enzyme.

This process is widely used for the kinetic resolution of racemic amines or esters, yielding enantiomerically pure compounds. researchgate.net The enzyme's chiral binding pocket preferentially accommodates one enantiomer, leading to a selective reaction. researchgate.netcapes.gov.br

Ring Contraction and Rearrangement Mechanisms (Cationic, Carbenoid, Anionic)

Rearrangements involving the cyclopentyl ring of this compound can be induced through various reactive intermediates. Ring contractions, which transform a larger ring into a smaller one, are significant synthetic transformations. wikipedia.orgchemistrysteps.com These reactions can proceed through cationic, anionic, or carbenoid mechanisms. researchgate.net

Cationic Rearrangements: These are often initiated by the formation of a carbocation adjacent to the ring. For instance, treatment of a related cycloheptyl alcohol with acid leads to the loss of water, formation of a carbocation, and a subsequent 1,2-alkyl shift that contracts the seven-membered ring to a more stable six-membered one. chemistrysteps.com A similar process could be envisioned for a functionalized cyclopentyl ring, leading to a cyclobutyl derivative. Pinacol-type rearrangements are a classic example of cationic rearrangements. libretexts.orgmsu.edu

Anionic Rearrangements: The Favorskii rearrangement is a well-known example where an α-halo ketone treated with a base undergoes ring contraction. chemistrysteps.com The mechanism involves the formation of an enolate, which cyclizes to a cyclopropanone intermediate that is subsequently opened by a nucleophile. chemistrysteps.comresearchgate.net

Photochemical Mechanisms: Light can also induce ring contractions. For example, piperidine derivatives can undergo a photomediated ring contraction to form cyclopentylamines. nih.gov This process is proposed to proceed through a Norrish type II hydrogen atom transfer, leading to a diradical intermediate that fragments and re-closes to the smaller ring. nih.gov

Amine Degradation and Transformation Pathways (e.g., Nitrosamine and Nitramine Formation)

Secondary amines like this compound can undergo degradation and transformation under certain conditions, most notably through reaction with nitrosating agents to form N-nitrosamines. This is a significant concern as many N-nitrosamines are potential carcinogens. nih.govnih.gov

The formation of N-nitrosamines occurs when a secondary amine reacts with a nitrosating agent, such as nitrous acid (HONO), which is typically formed from nitrite salts (e.g., NaNO₂) under acidic conditions. researchgate.netusp.org

Mechanism of Nitrosation:

Protonation of nitrous acid to form the nitroso-acidium ion (H₂O⁺-NO).

The secondary amine acts as a nucleophile, attacking the nitrogen of the nitroso-acidium ion.

Deprotonation of the resulting intermediate yields the N-nitrosamine.

The rate of this reaction is highly dependent on pH, with significant risk typically occurring at a pH below 6. usp.org The presence of nitrite impurities in reagents or excipients can lead to the formation of these compounds. nih.govresearchgate.net

Nitramines, which contain the R₂N-NO₂ functional group, can be formed from the oxidation of nitrosamines or through direct nitration of the amine under stronger oxidizing conditions. nih.govnih.gov For example, treating a nitrosamine with peroxytrifluoroacetic acid can oxidize the nitroso group to a nitro group. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the mechanisms of reactions involving this compound at a molecular level. These methods provide insights into transition state structures, reaction energy profiles, and the electronic properties of intermediates that are often difficult to study experimentally.

For instance, Density Functional Theory (DFT) calculations can be used to model the reaction profile for metal-catalyzed hydroamination. Such studies can elucidate the relative stabilities of intermediates and the energy barriers of key steps, like the insertion of an alkene into the metal-amide bond. researchgate.net This can help explain observed regioselectivity (Markovnikov vs. anti-Markovnikov addition) by comparing the stability of different transition states, which is often governed by steric factors. acs.orgresearchgate.net

In the context of ring contractions, computational studies have been used to determine the absorption profiles of starting materials and products in photochemical reactions and to calculate the geometries of transition states for diastereoselective ring closures. nih.gov Molecular modeling can also predict the most stable conformations of this compound and its derivatives, which is crucial for understanding its interaction with enzyme active sites or metal catalysts.

Density Functional Theory (DFT) Calculations in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecules. q-chem.comarxiv.org It is widely used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes.

In the context of amines, DFT calculations can elucidate the pathways of various reactions, such as nucleophilic additions, oxidations, and eliminations. For a compound like this compound, DFT could be employed to study its role in reactions like the Michael addition. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathway. For instance, a study on the Michael addition of secondary cyclic amines to 3-cyanomethylidene-2-oxindoline derivatives utilized DFT to understand the structure-reactivity relationships, which could be analogously applied to understand the reactivity of this compound.

DFT calculations can also provide insights into the catalytic cycles of reactions involving metal complexes. mdpi.com While specific studies on this compound in this context are not prevalent, the methodology is broadly applicable. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often being a starting point for such investigations. q-chem.comnih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Product | -20.1 |

Note: This table is illustrative and represents the type of data generated from DFT calculations for reaction pathway analysis.

Computational Probing of Steric and Electronic Effects in Amines

The reactivity of an amine is significantly influenced by the steric and electronic properties of the substituents attached to the nitrogen atom. Computational methods offer a quantitative way to probe these effects. For this compound, the cyclopentyl and butyl groups contribute to both the steric bulk around the nitrogen and its electronic properties.

A combined approach using DFT and steric mapping, such as calculating the buried volume (%VBur), can be employed to rationalize the relationship between ligand structure and reactivity. researchgate.netmdpi.com This methodology has been successfully applied to understand stereoselectivity in olefin polymerization catalyzed by pyridylamido-type systems. researchgate.netmdpi.com The steric hindrance imposed by the cyclopentyl and butyl groups in this compound can be quantified and correlated with its nucleophilicity and ability to act as a ligand.

Electronic effects can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. The electron-donating nature of the alkyl groups in this compound increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity.

Quantum Chemical Studies of Ligand Coordination

Quantum chemical methods are invaluable for studying the coordination of ligands to metal centers. nih.govsemanticscholar.org These studies can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bond, and the electronic structure of the complex. For this compound acting as a ligand, quantum chemical calculations can provide insights into its coordination behavior.

Methods such as DFT and Møller–Plesset perturbation theory (MP2) can be used to optimize the geometry of a metal complex with this compound and to calculate the binding energy. nih.gov The choice of computational method, including the basis set and treatment of solvent effects, is crucial for obtaining accurate predictions. nih.gov These calculations can help in designing catalysts where the steric and electronic properties of the amine ligand are tuned for specific applications.

Simulation of Atmospheric Degradation Pathways

Amines released into the atmosphere can undergo degradation through various chemical processes, primarily initiated by reaction with hydroxyl (OH) radicals. nilu.comnilu.no Computational simulations are used to model these atmospheric degradation pathways, predict the reaction products, and estimate their atmospheric lifetimes.

For this compound, the reaction with OH radicals would likely proceed via hydrogen abstraction from either the N-H bond or a C-H bond on the alkyl groups. The branching ratios for these different abstraction channels can be estimated using computational methods. Subsequent reactions with oxygen and other atmospheric species would lead to a variety of degradation products. The European Photochemical Reactor (EUPHORE) is an example of a facility where such atmospheric reactions are studied experimentally, and these experiments are often supported by computational modeling. researchgate.net

Table 2: Calculated Rate Constants for the Reaction of Amines with OH Radicals

| Amine | kOH (cm³ molecule⁻¹ s⁻¹) |

| Methylamine | 2.1 x 10⁻¹¹ |

| Dimethylamine | 6.2 x 10⁻¹¹ |

| Trimethylamine | 5.8 x 10⁻¹¹ |

| This compound (Estimated) | ~5-7 x 10⁻¹¹ |

Note: The rate constant for this compound is an estimation based on structurally similar amines.

Structure–Reactivity Relationship Studies

Understanding the relationship between molecular structure and chemical reactivity is a fundamental goal in chemistry. nih.gov For amines, this involves correlating properties like basicity, nucleophilicity, and steric hindrance with their behavior in chemical reactions.

Kinetic studies, in conjunction with computational analysis, can establish quantitative structure-reactivity relationships. For example, a kinetic study of the Michael addition of secondary cyclic amines to 3-cyanomethylidene-2-oxindoline derivatives established a Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine. researchgate.net A similar approach could be applied to this compound to quantify its nucleophilic reactivity.

Computational descriptors derived from DFT, such as global reactivity indices (e.g., electrophilicity index), can also be used to build structure-reactivity models. nih.govresearchgate.net These models can then be used to predict the reactivity of other, unstudied amines, aiding in the rational design of molecules with desired chemical properties.

Advanced Chemical Transformations and Research Applications

Catalytic Applications in Organic Synthesis

The field of organic synthesis has been revolutionized by the development of catalytic systems that offer efficient and selective pathways to complex molecules. Amines, particularly chiral primary amines, have carved a significant niche in this domain, acting as organocatalysts or as ligands for transition metal catalysts.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. capes.gov.brrsc.org Chiral primary amines, such as derivatives of 1-Cyclopentyl-butylamine, can function as potent organocatalysts through two primary activation modes: enamine and iminium ion catalysis. mdpi.comacs.org

In enamine catalysis , the primary amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the amine directs the approach of the electrophile, leading to the formation of a stereochemically defined product. Upon hydrolysis, the catalyst is regenerated, and the final product is released. This strategy is widely employed in reactions such as asymmetric aldol and Michael additions.

In iminium ion catalysis , the primary amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. Chiral primary amines ensure that the nucleophile attacks from a specific face, thereby controlling the stereochemical outcome of the reaction.

While specific studies detailing the use of this compound as an organocatalyst are not abundant, its structural features—a primary amine attached to a chiral center with steric bulk provided by the cyclopentyl and butyl groups—are desirable characteristics for an effective asymmetric organocatalyst. The steric hindrance can play a crucial role in creating a well-defined chiral pocket around the reactive intermediate, leading to high levels of stereoselectivity.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Primary Amines

| Reaction Type | Carbonyl Compound | Electrophile/Nucleophile | Catalyst Type | Activation Mode |

| Aldol Reaction | Ketone/Aldehyde | Aldehyde/Ketone | Chiral Primary Amine | Enamine |

| Michael Addition | Ketone/Aldehyde | α,β-Unsaturated Carbonyl | Chiral Primary Amine | Enamine |

| Mannich Reaction | Aldehyde/Ketone | Imine | Chiral Primary Amine | Enamine |

| Diels-Alder Reaction | α,β-Unsaturated Ketone | Diene | Chiral Primary Amine | Iminium Ion |

Ligand Design and Catalyst Development

The development of transition metal catalysis has been heavily reliant on the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. mdpi.comnih.gov Chiral amines and their derivatives are a prominent class of ligands used in a multitude of asymmetric transformations. rsc.orgrsc.orgacs.org Derivatives of this compound, such as β-amino esters, are valuable precursors for the synthesis of chiral ligands. nih.gov

The nitrogen atom of the amine can coordinate to a metal center, and the chiral backbone of the ligand creates a specific steric and electronic environment that dictates the stereoselectivity of the catalyzed reaction. For instance, chiral cyclopentadienyl ligands have been extensively used in asymmetric catalysis. nih.gov While not directly derived from this compound, the cyclopentyl motif is a recurring feature in successful ligand design.

The synthesis of chiral ligands often involves the functionalization of the amine to create bidentate or polydentate structures, which can form stable chelate complexes with transition metals like rhodium, palladium, and copper. nih.gov These complexes have been successfully applied in asymmetric hydrogenation, C-H functionalization, and cycloaddition reactions. mdpi.comnih.gov The cyclopentyl and butyl groups in a ligand derived from this compound would influence the catalyst's solubility, stability, and, most importantly, the chiral environment around the metal center.

Electrocatalysis offers a sustainable and green alternative to conventional chemical transformations by using electrical energy to drive chemical reactions. acs.org Primary amines can be involved in electrocatalytic processes, primarily through oxidation reactions. The electrochemical oxidation of aliphatic amines has been a subject of study to understand their reaction mechanisms and for synthetic applications. nih.govmdpi.com

The anodic oxidation of primary amines can lead to the formation of imines, which can be further hydrolyzed to aldehydes or ketones. nih.gov This transformation is of synthetic interest as it provides a route to carbonyl compounds from readily available amines. The specific oxidation potential and the products formed depend on the structure of the amine and the reaction conditions, including the electrode material and the solvent system. mdpi.com For a sterically hindered amine like this compound, the electrochemical oxidation would likely proceed at the α-carbon, leading to the corresponding imine. The efficiency of such a process would be influenced by the steric bulk around the nitrogen atom, which could affect its adsorption on the electrode surface.

Transformations Involving Nitrogen-Containing Derivatives

The primary amine group of this compound is a versatile functional handle that allows for its conversion into a wide array of other nitrogen-containing functional groups and heterocyclic systems.

Guanidines are compounds containing a carbon atom bonded to three nitrogen atoms and are of significant interest due to their presence in many biologically active molecules and their use as strong, non-nucleophilic bases in organic synthesis. rsc.orgresearchgate.net Substituted guanidines can be synthesized from primary amines like this compound through a process called guanylation. organic-chemistry.orgorganic-chemistry.org

Various reagents, known as guanylating agents, can be employed for this transformation. These reagents typically contain a reactive moiety that is readily attacked by the primary amine, followed by a series of steps to form the guanidine functional group. The choice of guanylating agent can be tailored to introduce different substituents on the other nitrogen atoms of the guanidine. For sterically hindered amines, specific and highly reactive guanylating agents may be required to achieve good yields. rsc.orgworldscientific.comrsc.org

Table 2: Common Guanylating Agents for Primary Amines

| Guanylating Agent | Reagent Structure | Typical Conditions |

| Cyanamide | H₂N-C≡N | Acid or metal catalysis researchgate.net |

| O-Methylisourea | CH₃-O-C(=NH)NH₂ | Basic conditions |

| N,N'-Di-Boc-thiourea | Boc-NH-C(=S)NH-Boc | Activation with HgCl₂ or similar reagent organic-chemistry.org |

| 1H-Pyrazole-1-carboxamidine | C₄H₅N₃ | Mild conditions |

The resulting N-(1-cyclopentylbutyl)guanidine could serve as a building block for more complex molecules or be used as a sterically hindered base in organic reactions.

The primary amine of this compound readily undergoes reactions to form amides, imines, and, subsequently, enamines.

Amides are typically formed by the reaction of the amine with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. This is one of the most fundamental reactions in organic chemistry and is widely used in the synthesis of pharmaceuticals and polymers. The reaction conditions can be varied, from heating the amine and carboxylic acid together directly to using coupling agents that facilitate the reaction at room temperature. organic-chemistry.orgacs.org

Imines , also known as Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org This reaction is generally reversible and is often carried out under conditions where the water formed as a byproduct is removed to drive the equilibrium towards the product. youtube.comoperachem.com The formation of an imine from this compound would result in a C=N double bond, with the cyclopentylbutyl group attached to the nitrogen.

Enamines are vinylamines and are tautomers of imines. wikipedia.org For an enamine to be formed from a primary amine like this compound, the initially formed imine must have a proton on the α-carbon of the original carbonyl compound. pbworks.com This proton can then be removed, leading to the formation of the C=C double bond of the enamine. The imine-enamine tautomerism is an equilibrium process, with the position of the equilibrium depending on the substitution pattern and the reaction conditions. acs.org Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. youtube.com

Table 3: Synthesis of Nitrogen-Containing Derivatives from this compound

| Derivative | Reactant | Key Reaction Type |

| Amide | Carboxylic Acid / Acyl Chloride | Nucleophilic Acyl Substitution |

| Imine | Aldehyde / Ketone | Condensation |

| Enamine | Imine (from Aldehyde/Ketone with α-H) | Tautomerization |

Synthesis of Carbamates and Related CO2-Amine Adducts

The reaction of amines with carbon dioxide (CO2) is a cornerstone of carbon capture and utilization chemistry, leading to the formation of valuable chemical products such as carbamates. Amines, acting as nucleophiles, react with CO2 to form a carbamate (B1207046) anion intermediate. This intermediate can then be trapped by an electrophile, such as an alkyl halide, to produce the corresponding carbamate ester. This transformation is significant as it converts CO2, a greenhouse gas, into useful organic compounds.

The synthesis of carbamates from amines and CO2 can be facilitated by strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The base plays a crucial role in stabilizing the carbamate intermediate, thereby accelerating the reaction. This methodology is adaptable for a wide range of amines, allowing for the synthesis of a diverse library of carbamates under mild conditions.

In the context of this compound, this reaction provides a direct pathway to its corresponding carbamate derivatives. The general mechanism involves the nucleophilic attack of the amine on CO2, followed by alkylation.

General Reaction Scheme: R2NH + CO2 ⇌ [R2NCO2]-H+ [R2NCO2]-H+ + Base + R'X → R2NCO2R' + [Base-H]+X-

Recent advancements have focused on developing continuous flow processes for carbamate synthesis, which can significantly reduce reaction times and simplify the introduction of gaseous reactants like CO2.

| Amine Reactant | Base | Electrophile | Product | Yield (%) |

| Aniline | DBU | Butyl bromide | N-phenyl butylcarbamate | 92% |

| Various Amines | Cs2CO3 | Alkyl Halides | N-alkyl carbamates | Not specified |

| Amino Alcohols | External Base | TsCl | Cyclic Carbamates | Not specified |

This table presents examples of carbamate synthesis from various amines to illustrate the general applicability of the method.

Ring Chemistry and Skeletal Rearrangements

The cyclopentyl moiety of this compound is a common structural motif in organic chemistry. Its synthesis and rearrangement are subjects of significant research interest.

Ring contraction reactions are powerful methods for synthesizing five-membered rings from more readily available six-membered precursors. These reactions can be induced by various reagents and proceed through cationic, anionic, or carbenoid intermediates. One of the most widely exploited methods for carbocyclic ring contraction is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base, proceeding through a cyclopropanone intermediate that subsequently opens to yield a ring-contracted carboxylic acid derivative.

Other notable methods include:

Wolff Rearrangement: Cyclic α-diazoketones, upon photochemical or thermal induction, lose N2 and rearrange to form a ketene, which can be trapped to yield a ring-contracted ester.

Pinacol-type Rearrangements: These cationic rearrangements involve the 1,2-migration of an endocyclic bond in a diol system, leading to a ring-contracted ketone.

These established synthetic strategies are fundamental to constructing the cyclopentyl core of molecules like this compound.

| Rearrangement Type | Typical Precursor | Key Intermediate | Resulting Product Type |

| Favorskii Rearrangement | α-Halo cyclohexanone | Cyclopropanone | Cyclopentanecarboxylic acid derivative |

| Wolff Rearrangement | Cyclic α-diazoketone | Ketene | Cyclopentyl ester derivative |

| Pinacol Rearrangement | 1,2-Cyclohexanediol | Carbocation | Cyclopentyl ketone or aldehyde |

Derivatives of this compound can be designed to undergo intramolecular cyclization, a process that forms a new ring within a single molecule. These reactions are highly valuable for the efficient construction of complex polycyclic structures. The outcome of such cyclizations often depends on reaction conditions and the substitution pattern of the starting material. For example, base-promoted intramolecular cyclizations of appropriately functionalized amides can lead to the formation of β-lactams or diketopiperazines.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes offer high atom and step economy. A derivative of this compound could potentially be incorporated into a cascade sequence, where an initial reaction triggers subsequent intramolecular cyclizations or rearrangements to rapidly build molecular complexity. For instance, a cascade might be initiated by a nucleophilic addition, followed by an intramolecular cyclization to form fused heterocyclic systems.

Functionalization and Derivatization Strategies

The amine functionality of this compound is a prime site for further chemical modification, enabling its use as both a reagent and a building block in complex syntheses.

The selective removal of acetyl protecting groups is a common challenge in the synthesis of complex molecules, particularly carbohydrates. Amines can be employed as reagents for this transformation. Research has shown that amines can achieve selective deacetylation, for example, at the anomeric position of peracetylated carbohydrates. While specific studies on this compound for this purpose are not prevalent, the reactivity of similar amines, such as tert-butylamine, suggests its potential utility. The steric bulk of this compound could influence its selectivity in cleaving less hindered acetate groups. Mild conditions using amine reagents can selectively remove acetates while leaving other ester groups intact.

| Reagent | Substrate Type | Selectivity |

| Polymer-bound benzylamine | Peracetylated carbohydrates | Selective 1-O-deacetylation |

| tert-Butylamine | Complex protected carbohydrates | Selective hydrolysis of acetates |

| Zinc acetate in methanol | Fully acetylated carbohydrates | Anomeric deacetylation |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and environmentally friendly approach to chemical synthesis. This compound can serve as a key component in such processes. Its primary amine group can participate in a variety of transformations, such as imine formation, N-alkylation, or amide coupling. In a sequential one-pot synthesis, an initial reaction involving the amine could generate an intermediate that is then subjected to further in-situ transformation. For example, this compound could react with a carbonyl compound and an isocyanide in an Ugi four-component reaction, followed by a base-induced intramolecular cyclization to yield complex heterocyclic products in a single pot. This strategy allows for the rapid construction of diverse molecular scaffolds from simple starting materials.

Biological and Biomedical Research Context of 1 Cyclopentyl Butylamine Derivatives

Utility as Synthetic Precursors and Building Blocks

The structural framework of 1-Cyclopentyl-butylamine derivatives makes them valuable building blocks in the synthesis of a wide array of functional molecules. Their unique combination of a cyclic alkyl group and a primary amine function allows for diverse chemical modifications, leading to compounds with significant applications in medicine and agriculture.

Derivatives of cyclic amines, such as those related to this compound, are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. The rigid conformation and lipophilicity imparted by the cyclopentyl group can enhance biological activity and metabolic stability. For instance, the incorporation of small, strained rings like cyclopropane, which shares characteristics with the cyclopentyl moiety in terms of conformational rigidity, has been shown to improve a range of properties in drug candidates, including potency and brain permeability.

In the agrochemical industry, cyclic amine derivatives are utilized in formulating herbicides, fungicides, and insecticides. longdom.org The chemical reactivity of these amines facilitates the creation of stable and biologically active compounds designed to protect crops. longdom.org The synthesis of 1-phenylcyclopropane carboxamide derivatives, for example, highlights a pathway where a cyclic structure is coupled with various aromatic compounds to create molecules with potential antiproliferative activity. nih.gov This approach underscores the modular nature of using cyclic amine building blocks in developing new bioactive agents.

Table 1: Applications of Cyclic Amine Derivatives

| Field | Application | Example Compound Class | Reference |

|---|---|---|---|

| Pharmaceuticals | Precursors for antidepressants, antivirals, anticancer agents | Cyclopropylamine (B47189) derivatives | longdom.org |

| Pharmaceuticals | Antiproliferative agents | 1-Phenylcyclopropane carboxamides | nih.gov |

The cyclopentane (B165970) ring system is a common scaffold in the design of chiral ligands for asymmetric catalysis. These ligands are instrumental in controlling the stereochemistry of chemical reactions, which is crucial in the synthesis of enantiomerically pure pharmaceuticals. The defined three-dimensional structure of the cyclopentyl group can create a specific chiral environment around a metal center, influencing the outcome of catalytic processes.

While direct examples involving this compound are not prevalent in the reviewed literature, the use of similar cyclic scaffolds, like 1,2-cyclohexanediol, to create coordination polymers demonstrates the principle. researchgate.net The chirality of the ligand scaffold dictates the packing and properties of the resulting polymer. researchgate.net Furthermore, atropoisomeric bidentate ligands, such as those based on binaphthyl scaffolds, are widely used in asymmetric reactions and serve as a model for how rigid cyclic structures can induce high levels of enantioselectivity. nih.gov The development of novel chiral ligands often involves combining a chiral backbone, for which a cyclopentane derivative could serve, with coordinating functional groups. nih.govrsc.org

The cyclopentane motif is a ubiquitous structural element in a vast number of bioactive natural products and complex molecules. researchgate.netoregonstate.edu Consequently, derivatives of this compound serve as valuable building blocks for the synthesis of these intricate targets. The amine functionality provides a convenient handle for elaboration and connection to other parts of the molecule.

The versatility of cyclopropylamine as a building block for novel therapeutic agents illustrates the potential of small cyclic amines in medicinal chemistry. longdom.org The unique structural and reactive properties conferred by the strained ring system are highly valued in drug design. longdom.org Synthetic strategies have been developed to construct highly functionalized cyclopentanes, which are key components of many biologically active natural products. researchgate.net The ability to introduce diverse functional groups onto the cyclopentane ring makes these building blocks particularly useful for creating libraries of compounds for biological screening.

Mechanistic Aspects of Biological Interactions

Understanding the mechanisms through which this compound derivatives interact with biological systems is fundamental to their development as therapeutic agents. Research has focused on their metabolism by key enzyme systems and their potential to act as enzyme inhibitors.

Cytochrome P450 (P450) enzymes are a major family of catalysts involved in the metabolism of a wide range of compounds, including amines. nih.gov The oxidation of cycloalkylamines by P450 can lead to various outcomes, including N-dealkylation, ring expansion, and the formation of nitrones. nih.gov These transformations are generally understood to proceed through a series of steps involving an initial electron transfer from the amine to the P450 iron center, forming an aminium radical intermediate. nih.govnih.gov

Studies on structurally related N-cyclobutyl benzylamines have shown that their oxidation by P450 can lead to mechanism-based inactivation of the enzyme. nih.gov The rate of inactivation is related to the stability of the cycloalkyl-substituted aminium radical. nih.gov For example, the oxidation of 1-phenylcyclobutylamine (B101158) by P450 results in ring expansion to form 2-phenyl-1-pyrroline and 2-phenylpyrrolidine, which is interpreted as evidence for the formation of an aminium radical. nih.gov In contrast, studies on the P450-catalyzed N-dealkylation of certain N-cyclopropylamines have provided results that argue against a single electron transfer (SET) mechanism, suggesting that the precise mechanism can be substrate-dependent. researchgate.net

Table 2: Products of Cytochrome P450-Catalyzed Oxidation of Cycloalkylamines

| Substrate | Enzyme System | Major Products | Mechanistic Implication | Reference |

|---|---|---|---|---|

| N-Cyclopropyl and N-Cyclobutyl benzylamines | Cytochrome P450 | N/A (Enzyme inactivation observed) | Formation of aminium radicals | nih.gov |

| 1-Phenylcyclobutylamine | Cytochrome P450 | 2-Phenyl-1-pyrroline, 2-Phenylpyrrolidine | Ring expansion via aminium radical | nih.gov |

| N-(1-phenylcyclobutyl)-benzylamine | Purified P-450PB-B | N-(1-phenyl)cyclobutyl phenyl nitrone | Sequential oxidations | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov They are important drug targets for conditions such as glaucoma, epilepsy, and cancer. nih.govmdpi.com The primary mechanism of inhibition for the most common class of CA inhibitors, the sulfonamides, involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com

While this compound itself is not a typical CA inhibitor, its scaffold can be incorporated into molecules designed to target these enzymes. The general strategy for designing CA inhibitors involves a zinc-binding group (ZBG), such as a sulfonamide (-SO₂NH₂), attached to a scaffold that can interact with other residues in the active site to enhance binding affinity and selectivity. nih.gov The cyclopentyl-butyl portion of the molecule could serve as this scaffold, providing a lipophilic tail to interact with hydrophobic pockets within the CA active site. For example, clinically used inhibitors like celecoxib (B62257) possess a benzenesulfonamide (B165840) group linked to a substituted heterocyclic ring, where the –SO₂NH₂ moiety is essential for CA inhibition. nih.gov The design of new inhibitors often involves modifying the scaffold to optimize interactions and achieve selectivity for different CA isoforms. mdpi.commdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylcyclobutylamine |

| 2-Phenyl-1-pyrroline |

| 2-Phenylpyrrolidine |

| Acetazolamide |

| Celecoxib |

| N-(1-phenylcyclobutyl)-benzylamine |

| N-Cyclobutyl benzylamine |

| N-Cyclopropyl benzylamine |

| N-cyclopropyl-N-methylaniline |

| N-cyclopropylaniline |

| N-methylaniline |

Receptor Antagonism and Uptake Inhibition Mechanisms of this compound Derivatives (e.g., Bupropion (B1668061) Analogues)

Derivatives of this compound, in the context of bupropion analogues, are primarily characterized by their interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Their mechanism of action is predominantly defined by the inhibition of neurotransmitter reuptake rather than receptor antagonism in the classical sense. Bupropion itself, the prototypical compound in this class, is a well-established dopamine and norepinephrine reuptake inhibitor (NDRI). rti.orgclinpgx.org The defining structural feature that dictates this mechanism is the bulky N-alkyl substituent, which in the case of bupropion is a tert-butyl group. nih.gov

The size and steric hindrance of the amine substituent are critical in determining whether a compound acts as a transporter inhibitor or a substrate-type releasing agent. nih.gov Research on deconstructed analogues of bupropion has demonstrated that bulky amine substituents result in compounds that function as uptake inhibitors at DAT and NET. nih.gov Conversely, analogues with smaller amine substituents, such as a methyl group or a primary amine, tend to act as releasing agents, similar to cathinone. nih.gov This distinction is crucial, as uptake inhibitors block the normal reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations, while releasing agents promote the reverse transport of these neurotransmitters out of the presynaptic neuron. nih.govacs.org

For a derivative of this compound incorporated into a bupropion-like structure, the N-substituent would be a 1-cyclopentyl-butyl group. This large and sterically complex group would be expected to confer potent uptake inhibition properties at both DAT and NET, consistent with the established structure-activity relationships (SAR) for this class of compounds. nih.govacs.org The mechanism would involve the compound binding to the transporter proteins, occluding the binding site for dopamine and norepinephrine, and thereby preventing their reuptake into the presynaptic neuron. rti.org

While direct experimental data for a bupropion analogue featuring a this compound moiety is not available in the cited literature, extensive research on other N-substituted analogues provides a strong basis for predicting its pharmacological profile. Studies have shown that increasing the length and branching of the N-alkyl group can influence potency at DAT and NET. frontiersin.orgricardinis.pt For instance, a series of bupropion analogues were synthesized and evaluated for their in vitro pharmacological properties, revealing that various substitutions can lead to increased dopamine uptake inhibition with little to no change in norepinephrine or serotonin (B10506) uptake inhibition. nih.gov

In one comprehensive study, numerous bupropion analogues were synthesized to explore their potential as pharmacotherapies. nih.gov This research provided detailed in vitro data on the inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake. The findings from such studies allow for an inferential understanding of how a cyclopentyl-butyl substituent would likely perform. Given that even less bulky groups like cyclopropylamino can result in potent DAT and NET inhibition, the larger cyclopentyl-butyl group is anticipated to maintain, if not enhance, the uptake inhibitory profile. figshare.com

The table below presents data from studies on various bupropion analogues, illustrating the impact of different N-substituents on the inhibition of dopamine and norepinephrine transporters. This data serves as a reference to infer the likely activity of a this compound derivative.

| Compound Name | N-Substituent | [³H]DA Uptake Inhibition IC₅₀ (nM) | [³H]NE Uptake Inhibition IC₅₀ (nM) |

| Bupropion | tert-Butyl | 1290 | 2400 |

| 2-(N-Cyclopropylamino)-3-chloropropiophenone | Cyclopropyl (B3062369) | 31 | 180 |

| 2-(N-tert-Butylamino)-3',4'-dichloropropiophenone | tert-Butyl | 31 | 180 |

This interactive data table highlights the potency of various bupropion analogues at the dopamine and norepinephrine transporters. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter's uptake activity. Lower values indicate greater potency. As illustrated, modifications to the bupropion structure can lead to significantly increased potency compared to the parent compound. For example, the dichlorinated analogue with the same N-tert-butyl group as bupropion shows a marked increase in potency at both DAT and NET. nih.gov Similarly, replacing the tert-butyl group with a smaller cyclopropyl group also results in a compound with high potency. nih.gov Based on these trends, a this compound derivative is predicted to be a potent inhibitor of both dopamine and norepinephrine transporters, acting as a dual reuptake inhibitor.

Interdisciplinary Research and Future Directions

Green Chemistry and Sustainable Synthesis Practices

The chemical industry's shift towards sustainability has spurred research into environmentally responsible methods for synthesizing amines like 1-Cyclopentyl-butylamine. Green chemistry principles, such as waste reduction, atom efficiency, and the use of benign solvents, are central to developing next-generation synthetic pathways.

Electrochemical synthesis is emerging as a powerful green technology, utilizing electricity as a clean reagent to drive chemical reactions. This approach minimizes the need for stoichiometric chemical oxidants or reductants, which often generate significant waste. For the synthesis of sterically hindered primary amines, such as this compound, electrochemical methods offer promising routes. One such strategy involves the electrochemical cross-coupling of benchtop-stable iminium salts with cyanoheteroarenes, providing access to complex amine structures. researchgate.net Another potential pathway is the electrochemical reduction of hydrazine derivatives, which can be cleaved to yield primary and secondary amines. researchgate.net These electrosynthetic methods can reduce waste streams by replacing chemical reagents with electrons and often produce hydrogen gas as the only byproduct. researchgate.netresearchgate.net

| Parameter | Method 1: Hindered Amine Synthesis researchgate.net | Method 2: Hydrazine Reduction researchgate.net |

| Precursors | Iminium salts, Cyanoheteroarenes | N,N-disubstituted hydrazines |

| Key Reagent | Electrons (Electricity) | Electrons (Electricity) |

| Waste Products | Minimal, primarily supporting electrolyte | Minimal, potential for one-pot indole synthesis |

| Conditions | Constant current electrolysis | Ambient conditions, constant current |

| Cell Type | Undivided cell | Undivided cell |

Atom efficiency is a core principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single vessel, exemplify this principle by avoiding the isolation and purification of intermediates, thereby saving time, resources, and reducing solvent waste. organic-chemistry.org

Modern synthetic methods for alkylamines increasingly rely on such integrated processes. For instance, a multifunctional catalytic system composed of ruthenium nanoparticles and copper N-heterocyclic carbene complexes on a silica (B1680970) support has been used for the one-pot synthesis of alkylamines from alkynes, formaldehyde, and other amines. acs.org This catalyst facilitates an initial atom-efficient coupling reaction followed by a selective hydrogenation in the same pot. acs.org Another approach involves modifying the classical Gabriel synthesis to create an atom-economical cycle where a coproduct is directly recycled back into a reactant, significantly reducing waste. rsc.org Such multi-component, one-pot strategies represent a highly efficient and sustainable direction for the future production of this compound. acs.orgorganic-chemistry.org

| One-Pot Strategy | Key Features | Reactant Types | Potential Advantage for Amine Synthesis |

| Multicomponent Carbonyl Alkylative Amination nih.gov | Visible-light mediated; avoids pre-formed organometallics. | Primary amines, ketones, alkyl iodides | Modular synthesis of complex amines. |

| Ru/Cu Bimetallic Catalysis acs.org | Single catalyst for sequential coupling and hydrogenation. | Alkynes, formaldehyde, amines | High efficiency and selectivity for allyl and alkylamines. |

| Reduction / Reductive Amination organic-chemistry.org | Combines nitro group reduction and amination in one vessel. | Nitroaromatics, carbonyl compounds | Avoids isolation of sensitive amine intermediates. |

| Atom-Economical Gabriel Synthesis rsc.org | Recovers and reuses the phthalimide-like reagent. | Alkyl halides, aqueous ammonia (B1221849) | Drastically improves atom economy over traditional methods. |

The vast majority of chemical waste is composed of solvents, making the transition to greener alternatives a critical goal. Traditional volatile organic compounds (VOCs) are often toxic and flammable. mdpi.com Research into amine synthesis has identified several classes of environmentally benign solvents. Deep Eutectic Solvents (DESs), for example, are mixtures of hydrogen bond donors and acceptors that are non-volatile, thermally stable, and often biodegradable. mdpi.com They can act as both the reaction medium and a catalyst, facilitating amination reactions with high yields and simplifying product isolation. mdpi.com

Other green alternatives include supercritical carbon dioxide (scCO₂), which is non-toxic and easily removed, although its reactivity with nucleophiles like amines can be a limitation. rsc.orgrsc.org In some cases, reactions can be performed under solvent-free conditions, for instance by using a ball mill for the addition of amines to alkynes, which aligns with the highest ideals of green chemistry. organic-chemistry.org

| Solvent Type | Key Properties | Advantages in Amine Synthesis |

| Traditional VOCs | Volatile, often toxic, flammable | Well-understood solubility profiles |

| Deep Eutectic Solvents (DESs) mdpi.com | Negligible volatility, high thermal stability, tunable polarity, recyclable | Can act as both solvent and catalyst; simplifies product isolation. |

| Supercritical CO₂ (scCO₂) rsc.org | Non-toxic, easily removed, high miscibility with gases | Excellent for reactions like hydrogenation; easily separated. |

| Solvent-Free (e.g., Ball Milling) organic-chemistry.org | No solvent waste generated | Maximizes green credentials; can enhance reaction rates. |

Applications in Materials Science

The amine functional group in this compound makes it a valuable building block for the construction of advanced functional materials. Its ability to act as a ligand for metal ions or as a reactive site for polymerization opens up possibilities in areas ranging from gas capture to polymer synthesis.

Alkylamines are increasingly used as key components in the design of functional materials. They can serve as ligands in the synthesis of porous coordination polymers, also known as metal-organic frameworks (MOFs). iucr.org The amine groups within the framework's backbone can enhance the selective capture of carbon dioxide and provide sites for post-synthetic modification, tailoring the material's properties for specific applications. iucr.org

Furthermore, alkylamines play a crucial role as capping agents in the synthesis of nanoparticles. nih.gov By coordinating to the surface of growing nanocrystals, molecules like this compound could be used to control the size, shape, and surface characteristics of materials like tin sulfide (SnS₂). This control over morphology and surface defects is essential for tuning the optical and electronic properties of the nanoparticles for use in catalysis and solar cells. nih.gov The amine functionality is also a cornerstone in creating nitrogen-rich polymers from precursors like melamine, which are used in applications from CO₂ adsorption to catalysis. mdpi.com

In polymer chemistry, amines can play a dual role as either initiators that start a polymerization reaction or as ligands that influence the structure of the resulting polymer. rsc.orgtcichemicals.com Amine-functional molecules can be chemically modified to act as initiators for various controlled polymerization techniques. For example, protected amine-functional compounds are used as initiators for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to well-defined polymers with an amine group at one end. rsc.org Similarly, alkoxyamines are synthesized for use as initiators in nitroxide-mediated radical polymerization (NMRP), a type of living radical polymerization. sigmaaldrich.com

| Role in Polymerization | Compound Class / Example | Polymerization Type | Resulting Polymer Feature |

| Initiator | Protected Amine-Functional Bromides rsc.org | Cationic Ring-Opening Polymerization (CROP) | α-Amine telechelic macromolecules |

| Initiator | Alkoxyamines | Nitroxide-Mediated Radical Polymerization (NMRP) | Well-defined block copolymers |

| Initiator | Redox Initiators google.com | Free Radical Polymerization | Crosslinked polymers from allylamines |

| Ligand | (2-pyridyl)alkylamine-appended carboxylates rsc.org | Coordination Polymerization | Coordination polymers with specific magnetic properties |

Advanced Computational and Data-Driven Approaches

Modern computational tools are revolutionizing how chemical synthesis is planned and executed. By leveraging vast datasets and sophisticated algorithms, chemists can predict reaction outcomes, discover novel synthetic routes, and design highly efficient catalysts, moving from trial-and-error experimentation to in silico design and optimization.

Beyond just planning, ML models can predict the success or failure of a proposed reaction and forecast its yield under various conditions. nih.gov By training on datasets of similar C-N bond-forming reactions, an algorithm could suggest the optimal choice of reagents, catalysts, solvents, and temperatures to maximize the yield of this compound, thereby reducing the need for extensive empirical screening. nih.govresearchgate.net This predictive capability accelerates development and minimizes waste. preprints.org

| AI/ML Application Area | Potential Impact on this compound Synthesis | Key Technologies |

| Retrosynthesis Planning | Suggests multiple viable synthetic routes from simple precursors. chemcopilot.comnih.gov | Transformer-based models, Graph Neural Networks (GNNs). preprints.org |

| Reaction Outcome Prediction | Forecasts the major product and potential yield of a reaction. acs.org | Supervised learning models trained on reaction databases. engineering.org.cn |

| Condition Optimization | Recommends optimal solvent, temperature, and reagents. | Reinforcement learning, algorithms trained on experimental data. researchgate.net |

| Catalyst Discovery | Identifies novel or more efficient catalysts for C-N bond formation. | Integration with computational catalyst design platforms. researchgate.net |

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for the rational design and optimization of catalysts and reagents at the molecular level. youtube.com This in silico approach allows for the detailed study of reaction mechanisms, transition states, and the energetic favorability of different chemical pathways, guiding the development of more efficient synthetic methods. rsc.orgrsc.org

In the context of synthesizing this compound, a common route is the reductive amination of a corresponding ketone. nih.govsemanticscholar.org DFT studies can be employed to investigate the mechanism of this critical transformation. For example, researchers can model the interaction of various reducing agents, such as sodium triacetoxyborohydride (B8407120) (STAB), with the imine intermediate. semanticscholar.orgscholaris.ca Such calculations can clarify why a particular reagent selectively reduces the imine over the starting ketone, a crucial factor for achieving high yields in a one-pot synthesis. nih.govscholaris.ca

Furthermore, computational methods can accelerate the discovery of novel catalysts for C-N bond formation. nih.govrsc.orgmdpi.com By simulating the catalytic cycle, scientists can screen potential metal-based or organocatalysts, predicting their activity and selectivity without the need for extensive laboratory work. rsc.org For the synthesis of this compound, this could involve designing a catalyst that operates under milder conditions, uses more abundant metals, or provides higher turnover numbers, leading to a more sustainable and cost-effective process. nih.gov

| Computational Method | Application in this compound Synthesis | Insights Gained |

| Density Functional Theory (DFT) | Elucidating the reductive amination mechanism. nih.gov | Energetic favorability of imine reduction vs. ketone reduction. semanticscholar.orgscholaris.ca |

| Transition State Analysis | Identifying the rate-determining step of the reaction. rsc.org | Understanding factors that control reaction speed and efficiency. |

| In Silico Catalyst Screening | Evaluating potential new catalysts for C-N bond formation. rsc.org | Prediction of catalytic activity and selectivity. acs.org |

| Molecular Dynamics (MD) | Simulating solvent effects on the reaction pathway. | Optimization of reaction media for improved yield and selectivity. |

Emerging Research Areas

The synthesis of foundational molecules like this compound is being reimagined through innovative research areas that prioritize sustainability, efficiency, and novel modes of chemical control. These fields draw inspiration from process engineering, biology, and advanced materials science to push the boundaries of what is possible in chemical manufacturing.

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production to modern, automated manufacturing. In this approach, reagents are pumped through a network of tubes and reactors where reactions occur continuously, offering significant advantages in safety, efficiency, and scalability. acs.org This technology is particularly well-suited for the synthesis of primary amines, which can involve hazardous reagents or exothermic reactions. acs.org

For the synthesis of this compound via reductive amination, a continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netrsc.org The superior heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch processes. researchgate.net For instance, the catalytic hydrogenation of an imine intermediate can be performed safely and efficiently in a packed-bed reactor containing a heterogeneous catalyst, like palladium on carbon (Pd/C). researchgate.net This avoids the challenges associated with handling flammable hydrogen gas and pyrophoric catalysts in large batch reactors. acs.orgacs.org

Furthermore, continuous processing facilitates the integration of in-line purification and analysis, enabling a seamless "crude-to-pure" synthesis. thieme-connect.com This reduces manual handling, minimizes waste, and can significantly shorten production times, making the synthesis of this compound more economical and environmentally friendly. researchgate.netacs.orgresearchgate.net

Nature provides a masterclass in efficient and selective chemical synthesis, and bioinspired approaches seek to harness these principles for synthetic chemistry. nsf.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. mdpi.com For the synthesis of chiral amines, enzymes such as transaminases and imine reductases are particularly powerful. mdpi.comnih.gov

A potential bioinspired route to this compound could involve the use of an engineered amine dehydrogenase (AmDH) or a transaminase. researchgate.netacs.org These enzymes can catalyze the asymmetric reductive amination of a ketone precursor, directly producing the desired amine with high enantiopurity—a significant advantage if a specific stereoisomer of the final product is required. frontiersin.orgacsgcipr.org This enzymatic approach operates under mild, aqueous conditions, avoiding the need for harsh reagents or heavy metal catalysts. mdpi.comresearchgate.net

Recent advances in protein engineering have expanded the substrate scope of these biocatalysts, making them applicable to a wider range of non-natural molecules. nih.gov By tailoring the enzyme's active site through directed evolution or rational design, it is possible to create a biocatalyst optimized specifically for the conversion of 1-cyclopentylbutan-1-one to this compound, demonstrating how mimicking nature's synthetic machinery can lead to highly efficient and sustainable chemical processes. researchgate.net

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the systems formed by the association of multiple chemical species through weaker, non-covalent interactions like hydrogen bonding and electrostatic forces. wikipedia.org These principles are foundational to molecular recognition, where a host molecule selectively binds a specific guest molecule. beilstein-journals.orgnih.gov

In the context of this compound synthesis, supramolecular concepts can be applied in several innovative ways. One area is supramolecular catalysis, where a host molecule, such as a cyclodextrin or a synthetic macrocycle, can act as a nanoscale reactor. nih.govacs.org By encapsulating the reactants, the host can pre-organize them for the reaction, potentially accelerating the rate of imine formation in a reductive amination pathway and shielding intermediates from undesired side reactions. rsc.org

Moreover, molecular recognition is a powerful tool for separation and purification. Synthetic receptors can be designed to selectively bind the ammonium (B1175870) ion of the protonated this compound. nd.eduacs.orgnih.gov This host-guest complexation could form the basis of an advanced purification method, such as a selective extraction or precipitation process, to isolate the final product from the reaction mixture with high purity. The interactions governing this recognition include hydrogen bonds from the N⁺–H groups and ion-pair formation, mimicking the highly specific binding events found in biological systems. beilstein-journals.orgnih.gov

Q & A

Q. What strategies are effective for validating hypothetical metabolic pathways of this compound in vivo?

- Methodological Answer : Use isotopically labeled compounds (e.g., C- or N-labeled) in tracer studies. Analyze metabolites via LC-MS/MS and compare fragmentation patterns with synthetic standards. For ambiguous metabolites, employ NMR-guided isolation. Validate pathways using knockout animal models or enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.